molecular formula C12H8Cl6 B1666841 Aldrin CAS No. 309-00-2

Aldrin

Cat. No.: B1666841
CAS No.: 309-00-2
M. Wt: 364.9 g/mol
InChI Key: QBYJBZPUGVGKQQ-UHFFFAOYSA-N
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Description

Aldrin is an organochlorine insecticide that was widely used until the 1990s when it was banned in most countries due to its environmental persistence and toxicityIt is a chlorinated hydrocarbon and a member of the cyclodiene family of insecticides .

Mechanism of Action

Aldrin, also known as Algran, HHDN, Aldron, or Aldrine, is an organochlorine insecticide that was widely used until it was banned in most countries due to its high toxicity and persistence in the environment .

Target of Action

This compound primarily targets the central nervous system . It stimulates the central nervous system, leading to neurotoxic effects .

Mode of Action

The exact mechanisms underlying the toxicity of this compound are yet to be fully determined. The most understood process induced by this compound is neurotoxicity . This compound’s interaction with its targets leads to changes in the nervous system, causing neurotoxic effects .

Biochemical Pathways

This compound degradation includes three pathways: the oxidation pathway, the reduction pathway, and the hydroxylation pathway, with dieldrin as a major metabolite . Dieldrin degradation includes four pathways: oxidation, reduction, hydroxylation, and hydrolysis, with 9-hydroxydieldrin and dihydroxydieldrin as major products .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound significantly impact its bioavailability. It is absorbed through ingestion, inhalation, or absorption through the skin . Once in the body, this compound is rapidly converted to dieldrin .

Result of Action

The molecular and cellular effects of this compound’s action are primarily neurotoxic . This compound stimulates the central nervous system, leading to neurotoxic effects . In addition, this compound has been reported to induce DNA strand breaks .

Action Environment

This compound’s action, efficacy, and stability are influenced by environmental factors. Due to its long half-life and excessive use, this compound has contributed to major pollution of water and soil environments . Various methods, including microbial degradation, have been tried to remove this compound from the environment . This compound is usually converted to dieldrin by biotic or abiotic mechanisms in the natural environment, and the half-life of dieldrin is significantly longer .

Biochemical Analysis

Biochemical Properties

Aldrin plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to undergo microbial degradation, where it is converted to dieldrin, a more toxic and persistent metabolite. Enzymes such as epoxide hydrolase are involved in this conversion process. This compound interacts with various biomolecules, including cytochrome P450 enzymes, which facilitate its oxidation. The interaction of this compound with these enzymes leads to the formation of reactive intermediates that can bind to cellular macromolecules, causing toxicity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It disrupts cell signaling pathways, leading to altered gene expression and cellular metabolism. This compound’s impact on cell function includes interference with ion channels, particularly those involved in neurotransmission. This disruption can lead to neurotoxic effects, such as convulsions and tremors. Additionally, this compound has been shown to induce oxidative stress in cells, resulting in damage to cellular components such as lipids, proteins, and DNA .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the gamma-aminobutyric acid (GABA) receptor-chloride channel complex, inhibiting its function and leading to neuroexcitation. This inhibition results in the accumulation of neurotransmitters, causing overstimulation of neurons. This compound also affects gene expression by interacting with nuclear receptors, leading to changes in the transcription of genes involved in detoxification and stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable in the environment, but it can degrade into dieldrin through microbial action. Long-term exposure to this compound in in vitro and in vivo studies has shown persistent effects on cellular function, including chronic neurotoxicity and carcinogenicity. The degradation products of this compound, such as dieldrin, also contribute to its long-term toxic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause subtle neurobehavioral changes, while at high doses, it can lead to severe neurotoxic effects, including convulsions and death. Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxicity. High doses of this compound have also been associated with adverse effects such as liver damage and immunotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its conversion to dieldrin. This conversion is mediated by enzymes such as cytochrome P450 and epoxide hydrolase. This compound’s metabolism also involves hydroxylation and reduction pathways, leading to the formation of various metabolites. These metabolic processes affect the levels of metabolites and the overall metabolic flux within the organism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It tends to accumulate in lipid-rich tissues due to its lipophilic nature. This compound’s distribution is influenced by factors such as blood flow, tissue affinity, and binding to plasma proteins. This accumulation can lead to localized toxicity in organs such as the liver and brain .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound is primarily localized in the endoplasmic reticulum, where it interacts with enzymes involved in its metabolism. It can also be found in the mitochondria, where it induces oxidative stress and disrupts mitochondrial function. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments .

Properties

IUPAC Name

1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C12H8Cl6/c13-8-9(14)11(16)7-5-2-1-4(3-5)6(7)10(8,15)12(11,17)18/h1-2,4-7H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

QBYJBZPUGVGKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C1C2C=CC1C3C2C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C12H8Cl6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name ALDRIN, LIQUID
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DSSTOX Substance ID

DTXSID3048104
Record name 1,4:5,8-Dimethanonaphthalene, 1,2,3,4,10,10-hexachloro-1,4,4a,5,8,8a-hexahydro-
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Molecular Weight

364.9 g/mol
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Physical Description

Aldrin, liquid appears as a solution in oil of aldrin, a noncombustible water-insoluble solid. Used as an insecticide. Mixed with a flammable carrier solvent., Aldrin, cast solid is a brown to white solid. If the large pieces are broken up or powdered, it is toxic by inhalation and skin absorption. It is insoluble in water and noncombustible. It is used as an insecticide., Isodrin is a solid. This material is no longer used as a pesticide. Isomer of aldrin., Colorless to dark-brown crystalline solid with a mild chemical odor. [Note: Formerly used as an insecticide.] [NIOSH], COLOURLESS CRYSTALS., Colorless to dark-brown crystalline solid with a mild chemical odor., Colorless to dark-brown crystalline solid with a mild chemical odor. [Note: Formerly used as an insecticide.]
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Boiling Point

Decomposes (NIOSH, 2023), 293 °F at 2 mmHg (decomposes) (EPA, 1998), 145 °C at 2 mm Hg, at 0.27kPa: 145 °C, decomposes, Decomposes
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Flash Point

Approximately 150F or higher (EPA, 1998)
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Solubility

0.003 % (NIOSH, 2023), less than 1 mg/mL at 75 °F (NTP, 1992), 0.027 MG/L IN WATER AT 27 °C; > 600 G/L AT 27 °C IN ACETONE, BENZENE, XYLENE, Sol in aromatics, esters, ketones, paraffins and halogenated solvents., Sol in ethanol, ether, and acetone., Moderately sol in petroleum oils, In water, 170 mg/l @ 25 °C, Solubility in water: none, 0.003%
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Density

1.6 (NIOSH, 2023) - Denser than water; will sink, 1.7 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.6 at 20 °C/4 °C (solid), 1.6 g/cm³, 1.60
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Pressure

8e-05 mmHg (NIOSH, 2023), 6e-06 mmHg at 77 °F (EPA, 1998), 0.000012 [mmHg], 1.20X10-4 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 0.009, 0.00008 mmHg
Details Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982)
Record name ALDRIN, LIQUID
Source CAMEO Chemicals
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Details Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982)
Record name ALDRIN, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4853
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Details Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982)
Record name Aldrin
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Details Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982)
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Details Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982)
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Details Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982)
Record name ALDRIN
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Details Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982)
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless needles, Brown to white, crystalline solid, Colorless to dark brown crystalline solid ...

CAS No.

309-00-2, 465-73-6, 124-96-9
Record name ALDRIN, LIQUID
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

219 °F (NIOSH, 2023), 219 °F for pure product; 120 to 140 °F for technical product. (EPA, 1998), 464 to 468 °F (EPA, 1998), 104 °C, MP: 40-60 °C /TECHNICAL GRADE ALDRIN/, 104-105 °C, 219 °F
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Details Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6
Record name ALDRIN, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4853
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Details Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6
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URL https://cameochemicals.noaa.gov/chemical/5033
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Details Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6
Record name ALDRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/199
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6
Record name ALDRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Details Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6
Record name ALDRIN
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/349
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Details Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6
Record name Aldrin
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0016.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Retrosynthesis Analysis

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Reactant of Route 6
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